Linetastine

Overview

Description

Linetastine is a pharmaceutical compound that belongs to the antihistamine class of drugs. It is widely used in the treatment of allergic rhinitis, urticaria, and other related conditions. The drug was first developed in Japan in the 1980s and has since been approved for use in many countries worldwide.

Mechanism Of Action

Linetastine acts as a selective antagonist of histamine H1-receptors. It blocks the effects of histamine, a chemical released by the body in response to allergens, thereby reducing the allergic response. The drug also has some anti-inflammatory properties, which further contribute to its efficacy in treating allergic conditions.

Biochemical And Physiological Effects

Linetastine is rapidly absorbed after oral administration and reaches peak plasma concentrations within 1-2 hours. The drug is metabolized in the liver and excreted primarily in the urine. It has a half-life of approximately 6-8 hours in humans. Linetastine does not appear to have any significant effects on heart rate, blood pressure, or other vital signs.

Advantages And Limitations For Lab Experiments

Linetastine is a well-established drug with a known mechanism of action and predictable pharmacokinetics. It is relatively easy to administer and has a low risk of adverse effects. However, like all drugs, it has some limitations. For example, it may not be effective in all patients, and its efficacy may diminish over time. Additionally, the drug may interact with other medications, which could affect its effectiveness.

Future Directions

There are several potential future directions for research on Linetastine. One area of interest is the drug's potential use in the treatment of other inflammatory conditions, such as autoimmune diseases. Another area of research is the development of more potent and selective H1-receptor antagonists that could be used in combination with Linetastine to enhance its efficacy. Finally, researchers may investigate the use of Linetastine in combination with other drugs to treat more complex allergic conditions.

Synthesis Methods

Linetastine is synthesized through a multi-step process involving the reaction of 4-chlorobenzhydrylamine with 3-methoxypropionyl chloride in the presence of a catalyst. The resulting intermediate is then treated with hydrochloric acid to obtain the final product. The synthesis process has been optimized to produce high yields of pure Linetastine.

Scientific Research Applications

Linetastine has been extensively studied for its efficacy in treating allergic conditions. Several clinical trials have demonstrated its effectiveness in reducing symptoms such as sneezing, itching, and nasal congestion. The drug has also been investigated for its potential use in the treatment of asthma and other respiratory conditions.

properties

IUPAC Name |

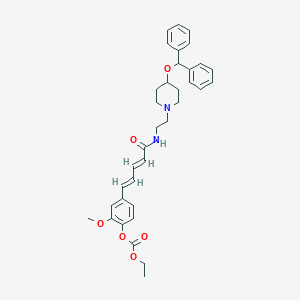

[4-[(1E,3E)-5-[2-(4-benzhydryloxypiperidin-1-yl)ethylamino]-5-oxopenta-1,3-dienyl]-2-methoxyphenyl] ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N2O6/c1-3-41-35(39)43-31-19-18-27(26-32(31)40-2)12-10-11-17-33(38)36-22-25-37-23-20-30(21-24-37)42-34(28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-19,26,30,34H,3,20-25H2,1-2H3,(H,36,38)/b12-10+,17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOUCHOLMUUZBO-SVSXJNCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=C(C=C(C=C1)C=CC=CC(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OC1=C(C=C(C=C1)/C=C/C=C/C(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Linetastine | |

CAS RN |

110501-66-1, 159776-68-8 | |

| Record name | Tmk 688 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110501661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linetastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159776688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINETASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U248Z56LA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)